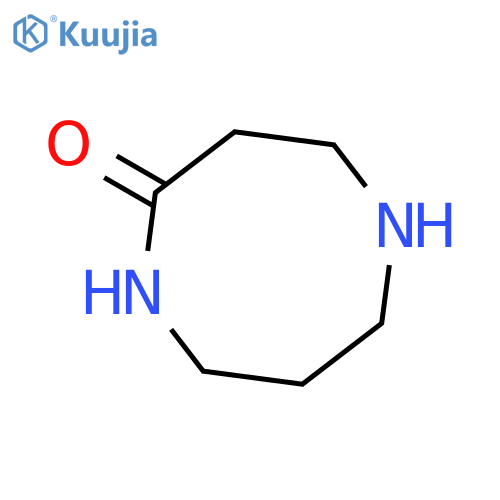Cas no 933724-87-9 (1,5-Diazocan-2-one)
1,5-ジアゾカン-2-オンは、8員環構造を持つ複素環式化合物であり、窒素原子を2つ含む特異な骨格を有しています。この化合物は、有機合成化学において貴重な中間体として機能し、特に医薬品開発や高分子材料の設計において応用可能性が注目されています。環状構造の剛性と反応性のバランスが良好で、選択的官能基化や架橋反応に適した特性を示します。また、極性溶媒への溶解性が高く、反応条件の最適化が比較的容易である点が特徴です。分子内にケトン基を有するため、さらなる誘導体化の起点としても利用可能です。

1,5-Diazocan-2-one structure
商品名:1,5-Diazocan-2-one
CAS番号:933724-87-9
MF:C6H12N2O
メガワット:128.172281265259
MDL:MFCD22394037
CID:844594
PubChem ID:21948310
1,5-Diazocan-2-one 化学的及び物理的性質
名前と識別子
-
- 1,5-Diazocan-2-one
- 1,5-Diazocin-2(1H)-one, hexahydro-
- 933724-87-9
- EN300-1072875
- Hexahydro-1,5-diazocin-2(1H)-one
- DTXSID10620596
- SCHEMBL421691
- CS-0348913
-
- MDL: MFCD22394037
- インチ: InChI=1S/C6H12N2O/c9-6-2-5-7-3-1-4-8-6/h7H,1-5H2,(H,8,9)
- InChIKey: XNZPEHYZTCDIGW-UHFFFAOYSA-N
- ほほえんだ: O=C1CCNCCCN1
計算された属性
- せいみつぶんしりょう: 128.094963011g/mol
- どういたいしつりょう: 128.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1,5-Diazocan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1072875-0.25g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.25g |
$1051.0 | 2023-10-28 | |
| Enamine | EN300-1072875-2.5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 2.5g |
$2240.0 | 2023-10-28 | |
| Enamine | EN300-1072875-10.0g |
1,5-diazocan-2-one |
933724-87-9 | 10g |
$4914.0 | 2023-05-24 | ||
| Enamine | EN300-1072875-5.0g |
1,5-diazocan-2-one |
933724-87-9 | 5g |
$3313.0 | 2023-05-24 | ||
| Chemenu | CM194893-1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 1g |
$482 | 2022-06-09 | |
| eNovation Chemicals LLC | D249104-1g |
1,5-Diazocan-2-one |
933724-87-9 | 95% | 1g |
$1685 | 2024-08-03 | |
| Chemenu | CM194893-1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 1g |
$482 | 2021-06-09 | |
| Enamine | EN300-1072875-0.1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.1g |
$1005.0 | 2023-10-28 | |
| Enamine | EN300-1072875-5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 5g |
$3313.0 | 2023-10-28 | |
| Enamine | EN300-1072875-0.5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.5g |
$1097.0 | 2023-10-28 |
1,5-Diazocan-2-one 関連文献
-
Jonathon P. Matheny,Pavel M. Yamanushkin,Peter A. Petillo,Michael Rubin RSC Adv. 2020 10 44183
933724-87-9 (1,5-Diazocan-2-one) 関連製品
- 34376-54-0(1,4-Diazepan-5-one)
- 5129-72-6(N-Ethylpropionamide)
- 4874-18-4(3-Amino-N-methylpropanamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
